Oxacyclododecan-2-one (CAS: 1725-03-7), commonly known as 11-undecanolide, is a 12-membered macrocyclic lactone primarily utilized as a high-performance monomer in ring-opening polymerization (ROP). Unlike standard smaller-ring lactones, this macrolide exhibits distinct thermodynamic and kinetic behaviors during enzymatic polymerization, enabling the synthesis of advanced aliphatic polyesters. Its procurement relevance is anchored in its exceptional suitability for green chemistry workflows—specifically lipase-catalyzed, metal-free polymerizations—where it offers measurable advantages in aqueous processability, high monomer conversion rates, and the ability to achieve targeted molecular weights under mild conditions [1].
Procurement substitution with industry-standard monomers like ε-caprolactone or closely related macrolides (e.g., 12-dodecanolide) frequently fails due to divergent phase behaviors and polymerization thermodynamics. While ε-caprolactone is highly miscible in water, it fails to form the necessary emulsion-like compartmentalization required for aqueous enzymatic ROP, halting polymerization entirely in water-based systems [1]. Conversely, substituting with larger macrolides like 12-dodecanolide alters the reaction kinetics, resulting in significantly lower polymer yields and reduced number-average molecular weights (Mn) under identical bulk enzymatic conditions [2]. Consequently, 11-undecanolide cannot be swapped without fundamentally redesigning the solvent system, catalyst selection, or thermal parameters of the polymerization process.
In enzymatic ring-opening polymerization (ROP) using water as the solvent, 11-undecanolide demonstrates superior processability compared to standard smaller-ring lactones. When subjected to lipase-catalyzed ROP in aqueous media, 11-undecanolide successfully forms an emulsion-like system that facilitates polymerization, achieving polyester yields of up to 89%. In stark contrast, ε-caprolactone fails to form this critical emulsion compartmentalization, resulting in a complete failure to induce ROP under identical aqueous conditions[1].
| Evidence Dimension | Aqueous enzymatic ROP yield |
| Target Compound Data | Up to 89% yield (via emulsion formation) |
| Comparator Or Baseline | ε-Caprolactone (0% yield / fails to induce ROP) |
| Quantified Difference | >89% yield advantage in water |
| Conditions | Lipase-catalyzed ROP in water solvent |
Enables manufacturers to eliminate volatile organic solvents (VOCs) and utilize strictly aqueous, environmentally benign polymerization processes.
When polymerized in bulk (solvent-free) conditions using Novozym 435 at 60 °C, 11-undecanolide achieves a higher molecular weight and conversion rate than its 13-membered analog, 12-dodecanolide. Studies show that poly(11-undecanolide) reaches a number-average molecular weight (Mn) of 4,900 g/mol with an 88% yield. Under the exact same conditions, 12-dodecanolide yields an Mn of only 2,800 g/mol at a 59% yield [1].
| Evidence Dimension | Number-average molecular weight (Mn) and yield |
| Target Compound Data | Mn = 4,900 g/mol, 88% yield |
| Comparator Or Baseline | 12-Dodecanolide (Mn = 2,800 g/mol, 59% yield) |
| Quantified Difference | 75% higher Mn and 29% higher absolute yield |
| Conditions | Bulk ROP at 60 °C catalyzed by Novozym 435 |
Ensures higher conversion efficiency and superior mechanical properties of the resulting polyester when utilizing solvent-free industrial processes.
11-Undecanolide exhibits high reactivity in lipase-catalyzed ring-opening polymerizations compared to traditional lactones. When polymerized at 75 °C in bulk using Lipase PF, 11-undecanolide yields poly(11-undecanolide) quantitatively with an Mn of 23,000 g/mol (Mw/Mn = 2.6). This demonstrates a significantly higher ring-opening polymerizability for this 12-membered macrolide compared to the industry standard ε-caprolactone, which requires longer reaction times or different catalyst systems to achieve comparable high-molecular-weight aliphatic polyesters [1].
| Evidence Dimension | High-molecular-weight attainment |
| Target Compound Data | Mn = 23,000 g/mol (quantitative yield) |
| Comparator Or Baseline | ε-Caprolactone (Standard baseline requiring extended times) |
| Quantified Difference | Quantitative conversion to high-Mn polymer (23,000 g/mol) |
| Conditions | Bulk ROP at 75 °C using Lipase PF |
Allows for the rapid, metal-free production of high-molecular-weight biodegradable polyesters suitable for biomedical applications.
Where manufacturers require solvent-free or aqueous enzymatic polymerization to produce biodegradable plastics, 11-undecanolide is the preferred monomer due to its unique ability to form reactive emulsions in water, unlike ε-caprolactone [1].
In the formulation of metal-free, biocompatible polyesters for drug delivery or tissue engineering, 11-undecanolide provides superior chain growth (Mn ~23,000) under mild, lipase-catalyzed conditions without the toxic residues associated with organometallic ROP catalysts [1].
When engineering random copolyesters with specific thermal or degradation profiles, 11-undecanolide serves as an excellent comonomer alongside ε-caprolactone or 15-pentadecanolide, leveraging its high enzymatic reactivity to ensure uniform monomer incorporation [1].
Irritant